molecular formula C25H25N3O3S B4723334 (5Z)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B4723334
M. Wt: 447.6 g/mol
InChI Key: JTZNCRLBYJJRQO-MOSHPQCFSA-N
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Description

The compound (5Z)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a quinoline moiety, a methoxy group, and a sulfanyl-substituted imidazolone ring, making it a unique structure for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]methylidene]-3-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-16(2)14-28-24(29)20(27-25(28)32)13-17-9-10-21(30-3)19(12-17)15-31-22-8-4-6-18-7-5-11-26-23(18)22/h4-13,16H,14-15H2,1-3H3,(H,27,32)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZNCRLBYJJRQO-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=CC4=C3N=CC=C4)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=CC4=C3N=CC=C4)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Methoxy Group Introduction: The methoxy group is introduced via methylation of the corresponding hydroxy compound using methyl iodide in the presence of a base like potassium carbonate.

    Imidazolone Ring Formation: The imidazolone ring is formed through a cyclization reaction involving an appropriate precursor such as an amino acid derivative.

    Final Coupling: The final step involves coupling the quinoline moiety with the imidazolone ring through a benzylidene linkage, typically using a base-catalyzed condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene linkage can be reduced to a benzyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit specific enzymes, while the imidazolone ring may interact with protein targets. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.

    Imidazolone Derivatives: Compounds with similar imidazolone rings but different substituents.

Uniqueness

(5Z)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: is unique due to its combination of a quinoline moiety, a methoxy group, and a sulfanyl-substituted imidazolone ring. This unique structure may confer specific properties and interactions not seen in other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

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